3-Chloro-5-fluoro-2'-pyrrolidinomethyl benzophenone
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Overview
Description
3-Chloro-5-fluoro-2’-pyrrolidinomethyl benzophenone is a synthetic organic compound with the molecular formula C18H17ClFNO. It is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a pyrrolidinomethyl group attached to the benzophenone core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-2’-pyrrolidinomethyl benzophenone typically involves a multi-step process:
Formation of the Benzophenone Core: The initial step involves the preparation of benzophenone through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Chloro and Fluoro Substituents: The chloro and fluoro substituents are introduced via electrophilic aromatic substitution reactions. Chlorination can be achieved using chlorine gas or thionyl chloride, while fluorination can be performed using fluorine gas or a fluorinating agent like N-fluorobenzenesulfonimide.
Attachment of Pyrrolidinomethyl Group: The final step involves the nucleophilic substitution reaction where the pyrrolidinomethyl group is introduced.
Industrial Production Methods
Industrial production of 3-Chloro-5-fluoro-2’-pyrrolidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-2’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenones with different functional groups.
Scientific Research Applications
3-Chloro-5-fluoro-2’-pyrrolidinomethyl benzophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-2’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-fluoro-2’-pyrrolidinomethyl benzophenone: Characterized by the presence of chloro and fluoro substituents along with a pyrrolidinomethyl group.
3-Chloro-5-fluoro-3’-pyrrolidinomethyl benzophenone: Similar structure but with different positioning of the pyrrolidinomethyl group.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative with different substituents.
Uniqueness
3-Chloro-5-fluoro-2’-pyrrolidinomethyl benzophenone is unique due to its specific combination of substituents and the presence of the pyrrolidinomethyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO/c19-15-9-14(10-16(20)11-15)18(22)17-6-2-1-5-13(17)12-21-7-3-4-8-21/h1-2,5-6,9-11H,3-4,7-8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOCFFXUFPOJSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643665 |
Source
|
Record name | (3-Chloro-5-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-89-5 |
Source
|
Record name | (3-Chloro-5-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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